molecular formula C119H213F3N43O34S+ B6295578 H-Ala-Arg-Thr-Lys(Me3)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA CAS No. 2022956-71-2

H-Ala-Arg-Thr-Lys(Me3)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA

Cat. No.: B6295578
CAS No.: 2022956-71-2
M. Wt: 2879.3 g/mol
InChI Key: DIDVNACCNGQPGJ-BYQYERECSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-Arg-Thr-Lys(Me3)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA is a synthetic peptide derived from the histone H3 protein. This peptide is characterized by the presence of a trimethylated lysine residue at position 9 and a biotinylated lysine residue at the C-terminal end. It is commonly used in epigenetic research to study histone modifications and their effects on gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. The trimethylation of lysine and biotinylation are introduced at specific stages during the synthesis.

    Solid-Phase Peptide Synthesis (SPPS):

Industrial Production Methods

Industrial production of this peptide follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: The peptide may undergo oxidation at methionine or cysteine residues if present.

    Reduction: Reduction reactions can be used to break disulfide bonds if the peptide contains cysteine residues.

    Substitution: Amino acid residues can be substituted to create peptide analogs for structure-activity relationship studies.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Use of protected amino acid derivatives during SPPS.

Major Products Formed

    Oxidation: Oxidized peptide variants.

    Reduction: Reduced peptide variants with broken disulfide bonds.

    Substitution: Peptide analogs with substituted amino acid residues.

Scientific Research Applications

This peptide is extensively used in scientific research, particularly in the fields of epigenetics and chromatin biology. Some of its applications include:

    Epigenetic Studies: Investigating the role of histone modifications in gene regulation.

    Chromatin Immunoprecipitation (ChIP): Used as a substrate in ChIP assays to study protein-DNA interactions.

    Protein-Protein Interactions: Studying interactions between histones and other chromatin-associated proteins.

    Drug Discovery: Screening for inhibitors or modulators of histone-modifying enzymes.

Mechanism of Action

The peptide exerts its effects by mimicking the natural histone H3 protein, specifically the trimethylated lysine residue at position 9. This modification is recognized by various chromatin-associated proteins, including readers, writers, and erasers of histone marks. The biotinylated lysine at the C-terminal end allows for easy detection and purification using streptavidin-based methods.

Comparison with Similar Compounds

Similar Compounds

  • H-Ala-Arg-Thr-Lys(Me3)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-OH
  • H-Ala-Arg-Thr-Lys(Me2)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2

Uniqueness

The uniqueness of H-Ala-Arg-Thr-Lys(Me3)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA lies in its specific modifications: the trimethylation of lysine at position 9 and the biotinylation at the C-terminal end. These modifications make it a valuable tool for studying histone modifications and their effects on gene expression.

Properties

IUPAC Name

[(5S)-6-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-5-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C117H211N43O32S.C2HF3O2/c1-60(2)53-78(107(185)139-62(4)96(174)137-54-86(168)135-56-88(170)142-68(94(124)172)29-18-23-47-131-85(167)39-14-13-38-82-93-80(59-193-82)154-117(192)158-93)152-104(182)76(40-42-83(122)165)148-99(177)70(31-16-21-45-119)146-102(180)74(35-26-49-133-115(127)128)150-109(187)81-37-28-51-159(81)113(191)64(6)141-98(176)69(30-15-20-44-118)143-89(171)57-136-87(169)55-138-110(188)90(65(7)162)155-108(186)79(58-161)153-103(181)71(32-17-22-46-120)147-101(179)73(34-25-48-132-114(125)126)145-97(175)63(5)140-111(189)91(66(8)163)156-106(184)77(41-43-84(123)166)149-100(178)72(33-19-24-52-160(10,11)12)151-112(190)92(67(9)164)157-105(183)75(144-95(173)61(3)121)36-27-50-134-116(129)130;3-2(4,5)1(6)7/h60-82,90-93,161-164H,13-59,118-121H2,1-12H3,(H42-,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151,152,153,154,155,156,157,158,165,166,167,168,169,170,171,172,173,174,175,176,177,178,179,180,181,182,183,184,185,186,187,188,189,190,192);(H,6,7)/p+1/t61-,62-,63-,64-,65+,66+,67+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,90-,91-,92-,93-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDVNACCNGQPGJ-BYQYERECSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCC[N+](C)(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCC[N+](C)(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H213F3N43O34S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2879.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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